molecular formula C13H8BrNO B1331215 2-Amino-7-bromo-9-fluorenone CAS No. 58557-63-4

2-Amino-7-bromo-9-fluorenone

Cat. No. B1331215
CAS RN: 58557-63-4
M. Wt: 274.11 g/mol
InChI Key: RXQGYCZVNFMPJO-UHFFFAOYSA-N
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Description

2-Amino-7-bromo-9-fluorenone is a compound that is structurally related to fluorene derivatives. These compounds are of interest due to their optical properties and potential applications in materials science. The compound itself is not directly synthesized in the studies provided, but related compounds and their interactions with other molecules have been investigated, which can give insights into the behavior and properties of 2-Amino-7-bromo-9-fluorenone.

Synthesis Analysis

The synthesis of related fluorene derivatives involves multi-step reactions including bromination, nitration, and reduction processes. For instance, 2,7-Dibromo-4-amino-9H-fluorene was synthesized starting from 9H-fluorene using bromination with CuBr2 as a catalyst, followed by nitration with a mixture of nitric and sulfuric acids, and finally reduction with Zn/CaCl2 . These methods could potentially be adapted for the synthesis of 2-Amino-7-bromo-9-fluorenone by altering the substitution pattern on the fluorene molecule.

Molecular Structure Analysis

The molecular structure of fluorene derivatives is confirmed using techniques such as 1H NMR, 13C NMR, IR, and ESI-MS . These techniques provide detailed information about the molecular framework and the position of substituents on the fluorene core. The molecular recognition of 2-amino-9-fluorenone with β-cyclodextrin has been studied, indicating that the unsubstituted part of the molecule is encapsulated within the hydrophobic cavity of β-cyclodextrin . This suggests that 2-Amino-7-bromo-9-fluorenone could also form inclusion complexes with cyclodextrins, which could affect its physical and chemical properties.

Chemical Reactions Analysis

The chemical behavior of fluorene derivatives in reactions is influenced by the substituents on the fluorene core. For example, the amino group in 2-amino-9-fluorenone can undergo protonation, which is affected by the solvent and the presence of β-cyclodextrin . The study of these interactions provides insights into how 2-Amino-7-bromo-9-fluorenone might behave in different environments and under various chemical conditions.

Physical and Chemical Properties Analysis

Fluorene derivatives exhibit interesting optical properties, such as specific absorption and emission wavelengths, which are influenced by their molecular structure . The optical band gap of 2,7-Dibromo-4-amino-9H-fluorene was found to be 2.66 eV, which is a measure of its electronic properties and can be related to the potential applications of 2-Amino-7-bromo-9-fluorenone in optoelectronic devices. Additionally, the solubility and transparency of polyimides derived from related fluorene compounds suggest that 2-Amino-7-bromo-9-fluorenone could also be used to create materials with desirable physical properties such as low moisture absorption and high thermal stability .

Scientific Research Applications

1. Photocatalysis

2-Amino-7-bromo-9-fluorenone has been employed in photocatalytic applications. It acts as a metal-free and additive-free photocatalyst for the selective oxidation of primary and secondary alcohols under visible light, efficiently converting various alcohols to corresponding carbonyl compounds using air/oxygen as an oxidant. Detailed mechanistic studies have been conducted to elucidate the role of the oxidant and the photocatalyst in this oxidation process (Schilling et al., 2018).

2. Synthesis of Fluorene Derivatives

2-Amino-7-bromo-9-fluorenone is a key intermediate in the synthesis of various fluorene compounds. It's used in the preparation of compounds with potential applications in sensing, due to their selective recognition abilities toward specific substances like picric acid, Fe3+, and L-arginine (Han et al., 2020). Additionally, it's employed in the synthesis of N-substituted 2-amino-9,9-dialkylfluorenes, which show promise as fluorescence probes for femtosecond solvation dynamics (Saroja et al., 2004).

Safety And Hazards

“2-Amino-7-bromo-9-fluorenone” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-amino-7-bromofluoren-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNO/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQGYCZVNFMPJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)C3=C2C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00293556
Record name 2-Amino-7-bromo-9-fluorenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00293556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-7-bromo-9-fluorenone

CAS RN

58557-63-4
Record name 58557-63-4
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Record name 2-Amino-7-bromo-9-fluorenone
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Record name 2-Amino-7-bromo-9-fluorenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CW Lee, MP Kung, C Hou, HF Kung - Nuclear medicine and biology, 2003 - Elsevier
… The same reaction as described above for preparing 3a was employed, and 3c was obtained in 87% from 2-amino-7-bromo-9-fluorenone. H NMR (200 MHz, CDCl 3 ): δ 1.89 (d, J = …
Number of citations: 58 www.sciencedirect.com

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